4-Ethoxy-2-methylbut-3-yn-2-ol
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Overview
Description
4-Ethoxy-2-methylbut-3-yn-2-ol is an organic compound classified as an alkynyl alcohol. It is a colorless liquid with a molecular formula of C7H12O2. This compound is of interest due to its unique structure, which includes both an ethoxy group and a hydroxyl group attached to a carbon-carbon triple bond.
Preparation Methods
4-Ethoxy-2-methylbut-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone, a reaction that can be promoted with either a base or Lewis acid catalysts . This method is known as the Favorskii reaction. Industrial production of this compound often involves the use of these catalysts to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Scientific Research Applications
4-Ethoxy-2-methylbut-3-yn-2-ol is used in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkynyl alcohols.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism by which 4-Ethoxy-2-methylbut-3-yn-2-ol exerts its effects involves the activation of the carbon-carbon triple bond. This activation allows for the addition of various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-Ethoxy-2-methylbut-3-yn-2-ol is similar to other alkynyl alcohols such as 2-methylbut-3-yn-2-ol and 3-butyn-2-ol. its unique ethoxy group distinguishes it from these compounds, providing different reactivity and applications. Similar compounds include:
2-Methylbut-3-yn-2-ol: Used as a monoprotected version of acetylene.
3-Butyn-2-ol: Used in the synthesis of fine chemicals
Properties
CAS No. |
20411-76-1 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-ethoxy-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C7H12O2/c1-4-9-6-5-7(2,3)8/h8H,4H2,1-3H3 |
InChI Key |
FAVKNDGCGWRAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#CC(C)(C)O |
Origin of Product |
United States |
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